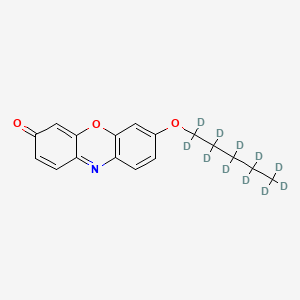
4'-Hydroxy Nimesulide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Hydroxy Nimesulide-d4 is a deuterated derivative of 4’-Hydroxy Nimesulide, a metabolite of Nimesulide. Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2), which helps reduce inflammation and pain . The deuterated form, 4’-Hydroxy Nimesulide-d4, is often used in scientific research to study the pharmacokinetics and metabolism of Nimesulide due to its stable isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Nimesulide-d4 typically involves the deuteration of 4’-Hydroxy Nimesulide. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods: Industrial production of 4’-Hydroxy Nimesulide-d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to separate and purify the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Hydroxy Nimesulide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in the parent compound can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4’-Hydroxy Nimesulide-d4 is extensively used in scientific research, including:
Pharmacokinetics and Metabolism Studies: The deuterated compound is used to trace and study the metabolic pathways of Nimesulide in biological systems.
Drug Development: It helps in understanding the drug’s behavior, stability, and interaction with biological targets.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of Nimesulide and its metabolites.
Biomedical Research: Investigates the anti-inflammatory and analgesic properties of Nimesulide and its derivatives.
Wirkmechanismus
4’-Hydroxy Nimesulide-d4, like its parent compound, exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, it may also scavenge free radicals and inhibit the release of histamine and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Nimesulide: The parent compound, known for its COX-2 inhibitory activity.
4’-Hydroxy Nimesulide: The non-deuterated form, used in similar pharmacokinetic studies.
Other NSAIDs: Compounds like indomethacin, diclofenac, piroxicam, and ibuprofen, which also exhibit anti-inflammatory and analgesic properties.
Uniqueness: 4’-Hydroxy Nimesulide-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Eigenschaften
CAS-Nummer |
1329838-26-7 |
|---|---|
Molekularformel |
C13H12N2O6S |
Molekulargewicht |
328.331 |
IUPAC-Name |
N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H12N2O6S/c1-22(19,20)14-12-7-2-9(15(17)18)8-13(12)21-11-5-3-10(16)4-6-11/h2-8,14,16H,1H3/i3D,4D,5D,6D |
InChI-Schlüssel |
XYHFQSKAUPPPBY-LNFUJOGGSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O |
Synonyme |
N-[2-(4-Hydroxyphenoxy-d4)-4-nitrophenyl]methanesulfonamide; 4-Hydroxynimesulide-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)








